molecular formula C9H7N5 B571377 1H-Imidazo[4,5-f]quinazolin-2-amine CAS No. 117746-95-9

1H-Imidazo[4,5-f]quinazolin-2-amine

Cat. No.: B571377
CAS No.: 117746-95-9
M. Wt: 185.19
InChI Key: ABFXVKPRVUUZBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Imidazo[4,5-f]quinazolin-2-amine is a heterocyclic compound featuring fused imidazole and quinazoline rings. Its structure comprises a quinazoline core (a benzene ring fused to a pyrimidine) with an imidazole ring attached at the [4,5-f] positions. The compound’s nitrogen-rich aromatic system enables diverse applications, including medicinal chemistry and materials science. Key physical properties include a molecular formula of C₉H₇N₅, molecular weight of 185.19 g/mol, and a melting point range of 246–248°C (for the 5-methyl derivative) . The presence of multiple nitrogen atoms enhances its ability to participate in hydrogen bonding and π-π stacking, critical for interactions in biological systems or supramolecular assemblies.

Properties

CAS No.

117746-95-9

Molecular Formula

C9H7N5

Molecular Weight

185.19

IUPAC Name

3H-imidazo[4,5-f]quinazolin-2-amine

InChI

InChI=1S/C9H7N5/c10-9-13-7-2-1-6-5(8(7)14-9)3-11-4-12-6/h1-4H,(H3,10,13,14)

InChI Key

ABFXVKPRVUUZBT-UHFFFAOYSA-N

SMILES

C1=CC2=NC=NC=C2C3=C1NC(=N3)N

Synonyms

1H-Imidazo[4,5-f]quinazolin-2-amine(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Ring Fusion Position: The position of imidazole fusion (e.g., [4,5-f] vs. [4,5-c]) alters electronic density and steric accessibility.
  • Substituent Effects : Methyl or phenyl groups (e.g., 5-methyl or 2-phenyl derivatives) increase lipophilicity, impacting bioavailability and membrane permeability .

Comparison :

  • Efficiency: The parent compound’s synthesis requires specialized intermediates (e.g., 6-fluoro derivatives), whereas quinoline-based analogues utilize more accessible diamine precursors .
  • Yield: Quinoline derivatives (e.g., 2-phenyl) achieve moderate yields (~50–70%), while dihydro modifications may lower yields due to additional reduction steps .

Key Differences :

  • This compound lacks direct evidence of antimicrobial activity but shows promise in kinase inhibition due to structural similarity to purine-based drugs.
  • Quinoline derivatives prioritize antimicrobial roles, while phenanthroline-based complexes excel in catalysis .

Research Findings and Challenges

  • Thermal Stability: The 5-methyl derivative of this compound shows a decomposition temperature of 495.4±37.0°C, superior to non-methylated analogues, suggesting enhanced stability for high-temperature applications .
  • Solubility Limitations: Most imidazo-quinazoline derivatives exhibit poor aqueous solubility (<0.1 mg/mL), necessitating formulation strategies like salt formation or nanoparticle encapsulation.

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